molecular formula C7H11ClN4O3 B6216205 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride CAS No. 2742661-13-6

2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride

Cat. No.: B6216205
CAS No.: 2742661-13-6
M. Wt: 234.6
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Description

2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidinedione ring and an acetohydrazide group.

Properties

CAS No.

2742661-13-6

Molecular Formula

C7H11ClN4O3

Molecular Weight

234.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5-methyluracil as the starting material.

  • Hydrolysis: : The 5-methyluracil undergoes hydrolysis to form the corresponding tetrahydropyrimidinedione.

  • Hydrazide Formation: : The tetrahydropyrimidinedione is then reacted with hydrazine to form the acetohydrazide derivative.

  • Acidification: : Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can be used to study enzyme inhibition and protein interactions. Its structural similarity to natural substrates allows it to be used as a probe in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Similar Compounds

  • Uracil derivatives: : Compounds such as 5-methyluracil and uracil itself share structural similarities with 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride.

  • Hydrazide derivatives: : Other hydrazide compounds with different substituents on the pyrimidinedione ring can be compared to this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial applications.

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